Ketotifen N-Oxide

Vue d'ensemble

Description

Ketotifen N-Oxide is a derivative of ketotifen, a well-known antihistamine and mast cell stabilizer. Ketotifen is primarily used to manage allergic conditions such as asthma, conjunctivitis, and urticaria. The N-oxide form of ketotifen is of interest due to its potential enhanced pharmacological properties and different metabolic pathways compared to its parent compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ketotifen N-Oxide typically involves the oxidation of ketotifen. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids, and organic peroxides. The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as titanium silicalite can be employed to enhance the efficiency of the oxidation process .

Analyse Des Réactions Chimiques

Types of Reactions: Ketotifen N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert this compound back to ketotifen.

Substitution: N-Oxides can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles such as amines, thiols under basic conditions.

Major Products:

Oxidation: Higher oxidized forms of ketotifen.

Reduction: Ketotifen.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Reagent in Organic Synthesis

Ketotifen N-Oxide is utilized as a reagent for studying the reactivity of N-oxides in organic synthesis. Its role as a model compound helps researchers understand oxidation reactions involving nitrogen-containing compounds .

Biological Applications

Nitric Oxide Synthase Activity Modulation

Research indicates that this compound enhances nitric oxide synthase (NOS) activity, particularly in colonic and renal tissues. Studies have shown a significant increase in NOS activity following administration, suggesting a potential role in regulating blood pressure and blood flow through nitric oxide production .

- Case Study Summary:

- Study: The effect of ketotifen on NOS activity.

- Findings: In rat models, ketotifen increased NOS activity by 55% in renal cortical tissues and by 86% in medullary tissues (P<0.001) .

- Implications: These findings suggest that this compound may have therapeutic implications beyond its antihistaminic effects, particularly in cardiovascular health.

Medical Applications

Antihistaminic and Anti-inflammatory Properties

this compound exhibits enhanced antihistaminic and anti-inflammatory effects compared to its parent compound. It acts as a histamine H1 receptor antagonist, blocking histamine's action and stabilizing mast cells to prevent the release of inflammatory mediators such as leukotrienes and cytokines .

- Therapeutic Uses:

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique properties are being investigated for developing new therapeutic agents with fewer side effects compared to traditional antihistamines .

Comparative Analysis of Related Compounds

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| Ketotifen | Antihistamine; mast cell stabilizer | Dual action as antihistamine and mast cell stabilizer |

| Nor-ketotifen | Active metabolite; similar potency | Less lipophilic than ketotifen |

| 10-Hydroxyketotifen | Inactive metabolite | Does not exhibit significant pharmacological activity |

| Levocetirizine | Third-generation antihistamine; selective H1 blocker | Higher selectivity for H1 receptors |

This comparative analysis highlights the distinct pharmacological profiles of these compounds, emphasizing the unique position of this compound within this group.

Mécanisme D'action

The mechanism of action of Ketotifen N-Oxide involves its interaction with histamine H1 receptors, similar to ketotifen. It blocks the binding of histamine to these receptors, thereby preventing allergic reactions. Additionally, this compound may have a more pronounced effect on stabilizing mast cells and inhibiting the release of inflammatory mediators such as leukotrienes and prostaglandins . The exact molecular targets and pathways are still under investigation, but it is believed that the N-oxide group enhances the compound’s ability to modulate these pathways .

Comparaison Avec Des Composés Similaires

Ketotifen: The parent compound, primarily used as an antihistamine and mast cell stabilizer.

Norketotifen: A demethylated metabolite of ketotifen with similar antihistaminic properties but less sedative effects.

Cyproheptadine: Another first-generation antihistamine with a similar structure but different pharmacological profile.

Uniqueness of Ketotifen N-Oxide: this compound stands out due to its potential enhanced pharmacological properties and different metabolic pathways. The presence of the N-oxide group may lead to improved efficacy and reduced side effects compared to ketotifen .

Activité Biologique

Ketotifen N-Oxide is a metabolite of ketotifen, a well-known antihistamine and mast cell stabilizer. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Ketotifen and Its Metabolites

Ketotifen is primarily used in the treatment of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis. It functions as a histamine H1 receptor antagonist and a mast cell stabilizer, preventing the release of inflammatory mediators. The metabolic pathway of ketotifen leads to several active metabolites, including this compound, which may exhibit distinct biological activities compared to the parent compound.

- Histamine Receptor Antagonism : Ketotifen and its metabolites, including this compound, act as antagonists to histamine H1 receptors, reducing allergic responses by blocking histamine's action on target tissues .

- Mast Cell Stabilization : Ketotifen has been shown to prevent mast cell degranulation, thereby inhibiting the release of pro-inflammatory mediators such as cytokines and leukotrienes . This stabilization effect is crucial in managing allergic reactions and asthma.

- Nitric Oxide Synthase Modulation : Research indicates that ketotifen enhances the activity of inducible nitric oxide synthase (iNOS), which may play a role in its anti-inflammatory effects .

Pharmacological Effects

Case Studies

- Asthma Management : Clinical trials have shown that ketotifen effectively manages asthma symptoms in pediatric populations. Its metabolites, including N-Oxide forms, contribute to long-term symptom control by reducing airway hyperreactivity .

- Mast Cell Disorders : In a model studying multiple sclerosis (MS), ketotifen administration led to reduced mast cell activity and improved blood-brain barrier permeability, indicating its potential for managing neuroinflammatory conditions .

Comparative Data Table

| Compound | Mechanism of Action | Key Findings | Potential Applications |

|---|---|---|---|

| Ketotifen | H1 receptor antagonist, mast cell stabilizer | Reduces allergic responses; effective in asthma management | Asthma, allergic rhinitis |

| This compound | Similar to ketotifen | Inhibits eosinophil activation; anti-inflammatory effects | Allergic diseases, autoimmune conditions |

| 10-Hydroxy-ketotifen | H1 receptor antagonist | Anti-inflammatory with reduced sedation | Allergic conditions |

Propriétés

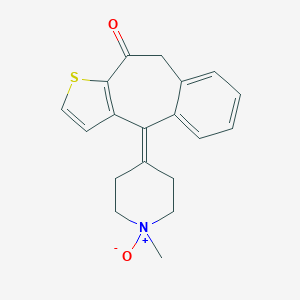

IUPAC Name |

2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAHLWKMNJCURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483612 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88456-70-6 | |

| Record name | Ketotifen N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketotifen N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y2QNS3UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.